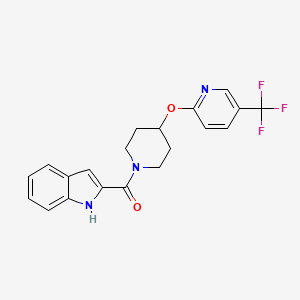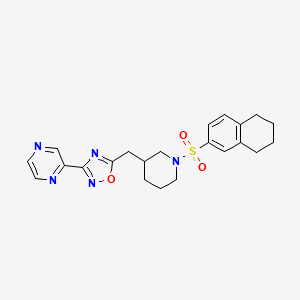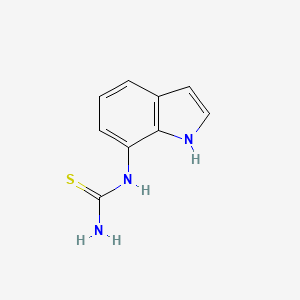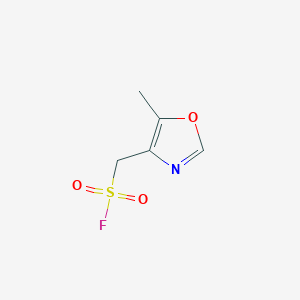
2-(2,4-Dimethylphenyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylphenyl)cyclobutan-1-amine hydrochloride is an organic compound with the chemical formula C12H18ClN . It appears as a powder and is stored at room temperature . The compound has a molecular weight of 211.73 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,4-dimethylphenyl)cyclobutan-1-amine; hydrochloride . The Standard InchI is InChI=1S/C12H17N.ClH/c1-8-3-4-10(9(2)7-8)11-5-6-12(11)13;/h3-4,7,11-12H,5-6,13H2,1-2H3;1H . The SMILES representation is CC1=CC(=C(C=C1)C2CCC2N)C.Cl .Physical And Chemical Properties Analysis
The compound is a powder in appearance . It has a molecular weight of 211.73 . The compound’s storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
A new synthetic approach toward 3-(chloromethyl)cyclobutanone was developed, used in the synthesis of 2,4-methanoproline analogues, indicating the potential for creating structurally complex amines and their derivatives. This methodology could be applicable to the synthesis of compounds similar to 2-(2,4-Dimethylphenyl)cyclobutan-1-amine hydrochloride, offering pathways for novel drug development (Rammeloo, Stevens, & De Kimpe, 2002).
Protected α-aminocyclobutanone, similar in structure to the core of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine hydrochloride, was prepared as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes. This highlights the compound's potential as a building block in medicinal chemistry (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).
Material Science and Catalysis
- The application of a diphosphinidenecyclobutene ligand in copper-catalysed amination reactions of aryl halides showcases the relevance of cyclobutane derivatives in catalysis. Such compounds can facilitate the synthesis of secondary or tertiary amines, potentially including or being analogous to 2-(2,4-Dimethylphenyl)cyclobutan-1-amine hydrochloride, indicating their utility in creating new materials or chemical entities (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Chemical Synthesis and Structural Studies
- Diastereo- and enantioselective CuH-catalyzed hydroamination of strained trisubstituted alkenes produced polysubstituted aminocyclobutanes and aminocyclopropanes, highlighting advanced methodologies for creating compounds with significant structural similarity to 2-(2,4-Dimethylphenyl)cyclobutan-1-amine hydrochloride. These methods are crucial for synthesizing biologically active compounds with complex stereochemistry (Feng, Hao, Liu, & Buchwald, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-8-3-4-10(9(2)7-8)11-5-6-12(11)13;/h3-4,7,11-12H,5-6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLJLJVWZAUNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCC2N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/no-structure.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760125.png)
![Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2760127.png)
![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)
![N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2760132.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2760134.png)
![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-isobutylisothiazole-3-carboxamide](/img/structure/B2760135.png)
